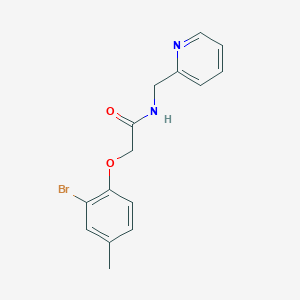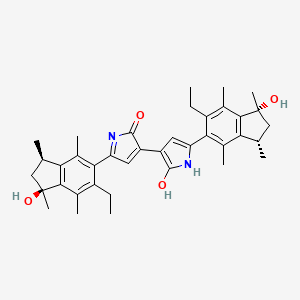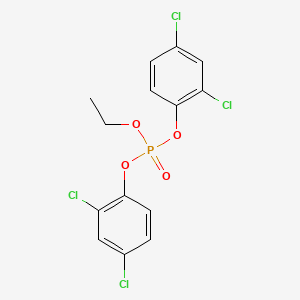
3-Methyl-9H-carbazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Methyl-9H-carbazole derivatives involves several chemical routes, with one common method being the condensation reaction between carbazole amines and aromatic aldehydes. This process leads to the formation of various carbazole Schiff bases, which are then purified by crystallization from chloroform. These synthesized compounds exhibit significant photoluminescence (PL) due to stronger π-conjugation and efficient charge transfer, making them potential candidates for use in organic light emitting diodes (OLEDs) (Çiçek et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-Methyl-9H-carbazole derivatives, such as Methyl 9H-carbazole-9-acetate, shows that the carbazole ring system is almost planar, with minimal deviation. This planarity is crucial for the electronic properties of the compound, influencing its reactivity and photophysical behavior. Weak intermolecular hydrogen bonding is observed in the crystal structure, which can affect its solid-state properties (Yongjun He et al., 2009).
Chemical Reactions and Properties
3-Methyl-9H-carbazole derivatives undergo various chemical reactions, contributing to their wide range of applications. For instance, they react with ethyl acetoacetate to give ethyl 9H-carbazol-9-ylacetate, which can be further transformed into different compounds through reactions with hydrazine hydrate and sodium nitrite/HCl. These reactions demonstrate the compound's versatility in forming heterocyclic derivatives with potential antimicrobial activities (Salih et al., 2016).
Physical Properties Analysis
The physical properties of 3-Methyl-9H-carbazole and its derivatives, such as solubility, melting point, and glass transition temperature, are influenced by their molecular structure. For example, the introduction of substituents on the carbazole ring can modify these properties, enabling the tailoring of materials for specific applications. The novel π-conjugated polymer poly(3,9-carbazole) exhibits glass transition temperatures in the range of 35–157°C, demonstrating its potential as a material for advanced technologies (Grigalevicius et al., 2002).
Chemical Properties Analysis
The chemical properties of 3-Methyl-9H-carbazole derivatives, such as their reactivity towards different reagents, electron-donating and electron-accepting abilities, and photophysical behaviors, are central to their applications in fields like OLEDs and photovoltaics. Studies show that these compounds exhibit strong fluorescence when polymerized, which can be quenched by adding electron-deficient monomers, highlighting their potential in sensor and electronic applications (Cui et al., 2000).
Applications De Recherche Scientifique
-
- Carbazoles are a type of heterocyclic compound which has been shown to have a variety of biological properties, including anti-tumor, anti-bacterial, anti-fungal, anti-epileptic, anti-diabetic, anti-oxidative, anti-inflammatory, neuroprotective, and anticonvulsant effects .
- Carbazole can be considered by many medicinal chemists as a pharmacophoric nucleus because of its fused-ring structure with a highly conjugated system .
- Many carbazole-based drugs are commercially available on the market, such as carvedilol, carprofen, carazostatin, ellipticine, ollivacine, datelliptium, alectinib, celiptium, and many others .
-
- The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes .
- Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .
-
Optoelectronics and Electroactive Materials
- Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability .
- Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells , anti-corrosion , sensors , photo-voltaic devices , etc.
- PCz has advantages of good environmental stability and photoconductivity and electrochromic properties which have attracted attention because of its potential industrial applications in electroluminescent applications and light emitting diodes and rechargeable batteries .
-
Nanodevices, Rechargeable Batteries, and Electrochemical Transistors
- Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
- These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
-
Pigment Production
-
Pharmaceuticals
-
Antimicrobial and Antifungal Agents
- Carbazole derivatives have shown significant biological activities, of which its antimicrobial and antifungal activities are the most studied .
- Medicinal chemists are continuously searching for new or improved alternatives to combat microbial infections .
- The World Health Organization (WHO) recently estimated that global death caused by antimicrobial-resistant pathogens will reach 10 million people per year by 2050 .
-
Biosensors
-
Corrosion Inhibition
-
Photovoltaics
-
Electroluminescent Devices
-
Field-Effect Transistors
Propriétés
IUPAC Name |
3-methyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYYUQQYARDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196805 | |
| Record name | 3-Methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-9H-carbazole | |
CAS RN |
4630-20-0 | |
| Record name | 3-Methylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4630-20-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18UX66Z45K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)


![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)




![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)

![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)

